This compound can be sourced from various chemical suppliers and is classified under carboxylic acids. It is often used as a reference standard in pharmaceutical testing and research. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (S)-2-(2-methoxyphenyl)propanoic acid, and it has the CAS number 11137716.
The synthesis of 2-(2-methoxyphenyl)propanoic acid can be approached through several methods, primarily involving the acylation of appropriate substrates or the use of starting materials that contain the methoxyphenyl moiety.
The reactions typically require controlled temperatures and may involve solvents such as dichloromethane or ethanol. The yields can vary based on reaction conditions, such as temperature, solvent choice, and the presence of catalysts.
The molecular structure of 2-(2-methoxyphenyl)propanoic acid features a propanoic acid group attached to a 2-methoxyphenyl substituent. The structural representation can be summarized as follows:
The compound exhibits chirality at the propanoic acid center, indicating that it exists in two enantiomeric forms.
2-(2-methoxyphenyl)propanoic acid can participate in various chemical reactions:
These reactions often require specific conditions such as heat or catalysts to proceed efficiently.
The mechanism of action for 2-(2-methoxyphenyl)propanoic acid primarily relates to its biological activity. As a derivative of propanoic acid, it may exert effects similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
Relevant data from studies indicate that this compound exhibits significant stability under standard conditions but should be handled with care to avoid degradation.
2-(2-methoxyphenyl)propanoic acid has several applications in scientific research:
The synthesis of enantiomerically pure 2-(2-methoxyphenyl)propanoic acid derivatives relies on innovative C-alkylation and stereocontrolled methodologies. A prominent approach involves the mono-C-methylation of 2-(2-methoxyphenyl)acetonitrile precursors using dimethyl carbonate under high-pressure conditions. This method employs an autoclave at 180°C with potassium carbonate as a base, achieving 93% yield and >98% enantiomeric purity. The reaction exploits dimethyl carbonate’s dual role as solvent and methylating agent, where its excess (15 molar equivalents) ensures high selectivity for the mono-methylated product over the dimethylated byproduct (<0.2%) [1].
Alternative stereoconvergent routes leverage transition-metal catalysis for asymmetric C–C bond formation. For example, palladium-catalyzed decarboxylative coupling of β-ketoesters with 2-methoxyphenyl halides constructs the chiral quaternary center. This strategy enabled the synthesis of (S)-2-(6-methoxy-2-naphthyl)propanoic acid (naproxen), achieving 88% enantiomeric excess through ligand-controlled asymmetric induction [5].
Table 1: Enantioselective Synthetic Approaches to 2-(2-Methoxyphenyl)propanoic Acid Derivatives
Method | Conditions | Yield (%) | Enantiomeric Excess (%) | Key Advantage |
---|---|---|---|---|
Dimethyl carbonate methylation | 180°C, K₂CO₃, 18 hr | 93 | >98 | Avoids over-alkylation |
Asymmetric hydrogenation | Ru-BINAP catalyst, H₂ (50 bar) | 95 | 92 | Atom-economical |
Decarboxylative coupling | Pd(OAc)₂, chiral ligand, 80°C | 78 | 88 | Constructs quaternary stereocenters |
Racemic mixtures of 2-(2-methoxyphenyl)propanoic acid undergo efficient kinetic resolution via enantioselective esterification catalyzed by chiral acyl-transfer catalysts. The optimized system employs (+)-benzotetramisole (5 mol%), pivalic anhydride (1.2 equivalents), and bis(α-naphthyl)methanol (0.5 equivalents) in diethyl ether. This setup achieves selectivity factors (s) up to 242 for ortho-substituted derivatives, with the ortho-tolyl variant showing the highest stereodiscrimination. The mechanism proceeds through a mixed anhydride intermediate, where the catalyst’s chiral pocket differentiates enantiomers during nucleophilic attack [8].
Ortho-substituents critically influence efficiency: sterically demanding groups (e.g., ortho-methyl) enhance s-values by restricting rotational freedom in the transition state. In contrast, electron-withdrawing ortho-fluoro groups reduce selectivity (s = 5.6) due to electronic repulsion with the catalyst’s pyridinium ring. The reaction typically delivers both the unreacted acid (70% enantiomeric excess) and ester (87% enantiomeric excess) in near-theoretical yields .
Table 2: Kinetic Resolution Performance of 2-Arylpropanoic Acid Derivatives
Substituent (Aryl Group) | Solvent | Reaction Time (hr) | s-Value | ee Acid (%) | ee Ester (%) |
---|---|---|---|---|---|
2-Methoxyphenyl | Et₂O | 11 | 20 | 20 | 89 |
2-Methylphenyl | Et₂O | 8 | 242 | 68 | 98 |
2-Chlorophenyl | Et₂O | 8 | 32 | 43 | 91 |
2-Fluorophenyl | Et₂O | 8 | 5.6 | 37 | 60 |
α-Fluoro analogs of 2-(2-methoxyphenyl)propanoic acid, such as 2-fluoro-2-(2-methoxyphenyl)propanoic acid, exhibit distinct steric and electronic properties that impede epimerization—a common limitation in non-fluorinated NSAIDs. Two synthetic strategies dominate:
Fluorine’s electronegativity alters pKₐ and lipophilicity, enhancing metabolic stability but complicating stereocontrol. Steric bulk minimally offsets this; 3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid derivatives require tailored routes, such as Pd-catalyzed C–H activation of 2-methoxyaryl precursors followed by diastereoselective amination [9].
Solid-phase peptide synthesis enables the incorporation of 2-(2-methoxyphenyl)propanoic acid into bioactive sequences, leveraging safety-catch linkers for C-terminal diversification. The Kenner sulfonamide linker exemplifies this approach: after chain assembly under tert-butoxycarbonyl/tert-butyl or fluorenylmethoxycarbonyl/tert-butyl protocols, N-alkylation (e.g., iodoacetonitrile) activates the linker for nucleophilic cleavage. This yields peptide conjugates with C-terminal amides, esters, or hydrazides without epimerization [10].
Table 3: Safety-Catch Linkers for Peptide-2-(2-Methoxyphenyl)propanoic Acid Conjugates
Linker Type | Activation Method | Cleavage Reagent | Compatible Chemistry | Application Example |
---|---|---|---|---|
Kenner sulfonamide | N-Alkylation | Amines, hydrazines | tert-butoxycarbonyl/fluorenylmethoxycarbonyl | Neuropeptide Y analogs |
Mmsb/Mmtb | Reduction (SO → S) | Trifluoroacetic acid | Fluorenylmethoxycarbonyl/tert-butyl | C-terminal modified hormones |
Ellman sulfonamide | Cyanomethylation | Nucleophiles | Fluorenylmethoxycarbonyl | Cyclic RGD peptides |
Manual coupling of N-Fmoc-protected 2-(2-methoxyphenyl)propanoic acid to resin-bound peptides uses O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate activation. Microwave-assisted synthesis (50°C, 5 min) reduces racemization to <2% versus 5–8% in conventional methods. This approach synthesized neuropeptide Y receptor ligands, where 2-(2-methoxyphenyl)propanoic acid enhanced proteolytic stability versus native tyrosine [3] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1